N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
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Overview
Description
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1-benzyl-1H-pyrazole: This can be achieved by the condensation of benzylhydrazine with an appropriate diketone under acidic conditions.
Nitration of 1H-pyrazole: The nitration of 1H-pyrazole can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves the coupling of the nitrated pyrazole with the benzyl-substituted pyrazole through a propanamide linker. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Alkyl halides, aryl halides, base (e.g., sodium hydride)
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Oxidized derivatives: Formed by the oxidation of the benzyl group or other functional groups.
Substituted derivatives: Formed by the substitution of the benzyl group with other groups.
Scientific Research Applications
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: It can be used to develop chemical probes for studying protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N1-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to modulate their activity. The nitro group and the pyrazole rings are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-1H-pyrazol-3-yl)-3-(3-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
N-(1-phenyl-1H-pyrazol-3-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both a benzyl group and a nitro group, which may confer distinct biological and chemical properties. The combination of these functional groups can influence its reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C16H16N6O3 |
---|---|
Molecular Weight |
340.34g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-3-(3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H16N6O3/c23-16(8-11-20-10-7-15(19-20)22(24)25)17-14-6-9-21(18-14)12-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,17,18,23) |
InChI Key |
FXCYOAOLUJYPKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCN3C=CC(=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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